Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate
CAS No.: 185300-64-5
Cat. No.: VC20938106
Molecular Formula: C18H23NO7S
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185300-64-5 |
|---|---|
| Molecular Formula | C18H23NO7S |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate |
| Standard InChI | InChI=1S/C18H23NO7S/c1-4-25-18(20)9-10-19(13-14-6-5-11-26-14)27(21,22)15-7-8-16(23-2)17(12-15)24-3/h5-8,11-12H,4,9-10,13H2,1-3H3 |
| Standard InChI Key | UGQKTNWJBOAJBJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCN(CC1=CC=CO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CCOC(=O)CCN(CC1=CC=CO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Introduction
Chemical Identity and Structure
Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate is an organic compound containing several functional groups. The molecular structure features a central sulfonamide linkage connecting a 3,4-dimethoxyphenyl group, a furan-2-ylmethyl group, and an ethyl propanoate chain. The compound's identity can be verified through various chemical identifiers as presented in Table 1.
Chemical Identifiers
Table 1: Chemical Identifiers of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate
Structural Features
The structural features of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate include:
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A 3,4-dimethoxyphenyl group with two methoxy substituents at positions 3 and 4 of the benzene ring
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A sulfonyl group (-SO2-) serving as a linking moiety
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A furan-2-ylmethyl group featuring a five-membered oxygen-containing heterocycle
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An ethyl propanoate chain connected to the nitrogen atom of the sulfonamide
These structural elements contribute to the compound's physical and chemical properties, influencing its reactivity patterns and potential applications .
Physical and Chemical Properties
The physical and chemical properties of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate determine its behavior in various chemical environments and potential applications.
Physical Properties
Table 2: Physical Properties of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate
Chemical Reactivity
The chemical reactivity of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate can be predicted based on its functional groups:
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The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions
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The sulfonamide linkage (N-SO2) demonstrates stability under neutral conditions but can react under specific chemical environments
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The furan ring can participate in electrophilic aromatic substitution reactions and act as a diene in Diels-Alder reactions
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The methoxy groups on the phenyl ring can undergo dealkylation reactions under certain conditions
The compound's tertiary sulfonamide structure provides steric hindrance around the nitrogen atom, potentially affecting its reactivity in nucleophilic substitution reactions .
Spectroscopic Characterization
Comprehensive characterization of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate requires multiple analytical techniques to confirm its structure and purity.
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 397.12, corresponding to the exact mass of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate. Fragmentation patterns would likely include characteristic losses of the ethoxy group, the furan-2-ylmethyl group, and fragments related to the 3,4-dimethoxyphenyl moiety .
Applications and Research Context
The applications of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate can be inferred from its structural characteristics and related compounds.
Related Research
While specific research on Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate is limited, research on related compounds provides context:
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Ethyl 3-[4-(aminosulfonyl)phenyl]propanoate has been studied for potential pharmacological applications, suggesting similar sulfonamide-containing compounds may exhibit biological activity .
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Compounds containing the 3,4-dimethoxyphenyl moiety, such as those in the patent EP2187742B1, have been investigated for potential applications in treating diabetes, indicating the medicinal relevance of this structural feature .
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Furan-containing compounds like Ethyl 3-(furfurylthio)propionate have been utilized in various synthetic methodologies, suggesting potential applications for the furan-2-ylmethyl group in Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate .
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